2,6-Dimethylphenylboronic acid
Overview
Description
2,6-Dimethylphenylboronic acid is a chemical compound with the molecular formula C8H11BO2 . It is a white crystalline powder and is used as a reagent for various chemical reactions .
Synthesis Analysis
This compound is used as a reagent in palladium-catalyzed Suzuki-Miyaura coupling reactions . It is also involved in Pd-catalyzed homocouplings and Rhodium (I)-catalyzed 1,4-addition reactions .Molecular Structure Analysis
The linear formula of 2,6-Dimethylphenylboronic acid is (CH3)2C6H3B(OH)2 . It has a molecular weight of 149.98 .Chemical Reactions Analysis
2,6-Dimethylphenylboronic acid is used in various chemical reactions. It is a reagent for palladium-catalyzed Suzuki-Miyaura coupling reactions, Pd-catalyzed homocouplings, and Rhodium (I)-catalyzed 1,4-addition reactions .Physical And Chemical Properties Analysis
2,6-Dimethylphenylboronic acid is a white crystalline powder . It has a melting point of 105 °C (dec.) . The compound has a molecular weight of 149.98 and its linear formula is (CH3)2C6H3B(OH)2 .Scientific Research Applications
Suzuki-Miyaura Coupling Reactions
- Application Summary : 2,6-Dimethylphenylboronic acid is used as a reagent in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds.
Preparation of G Protein-Coupled Receptor 40 Agonists
- Application Summary : 2,6-Dimethylphenylboronic acid has been used in the preparation of orally bioavailable G Protein-Coupled Receptor 40 (GPR40) agonists . GPR40 is a target for the treatment of diabetes.
One-Pot Ipso-Nitration of Arylboronic Acids
- Application Summary : 2,6-Dimethylphenylboronic acid can be used in one-pot ipso-nitration of arylboronic acids . This process allows for the broader substrate scope of heterocycles and functional groups .
Nickel-Catalyzed Cross-Coupling of Chromene Acetals and Boronic Acids
- Application Summary : 2,6-Dimethylphenylboronic acid can be used in nickel-catalyzed cross-coupling of chromene acetals and boronic acids . This reaction is used to form carbon-carbon bonds.
Visible-light Initiated Aerobic Oxidative Hydroxylation
- Application Summary : 2,6-Dimethylphenylboronic acid can be used in visible-light initiated aerobic oxidative hydroxylation catalyzed by Ru-complex . This reaction is used to form hydroxylated organic compounds.
Preparation of Protein Kinase Inhibitors
Safety And Hazards
properties
IUPAC Name |
(2,6-dimethylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDTWWZIHJEZOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342610 | |
Record name | 2,6-Dimethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenylboronic acid | |
CAS RN |
100379-00-8 | |
Record name | 2,6-Dimethylphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100379-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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